N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
Description
N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound with a unique structure that includes a cyclohexylamino group, a dimethyl-indene core, and a hydroxylamine moiety
Properties
CAS No. |
62003-08-1 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[3-(cyclohexylamino)-1,3-dimethyl-1H-inden-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H24N2O/c1-12-14-10-6-7-11-15(14)17(2,16(12)19-20)18-13-8-4-3-5-9-13/h6-7,10-13,18,20H,3-5,8-9H2,1-2H3 |
InChI Key |
HABHQKMKQSDEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(C1=NO)(C)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the indene core. This can be achieved through a series of reactions including cyclization and functional group modifications. The cyclohexylamino group is introduced via nucleophilic substitution, and the hydroxylamine moiety is added through a reaction with hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and hydroxylamine-containing molecules. Examples are:
- N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]amine
- N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydrazine
Uniqueness
N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
